Lipophilicity and Polar Surface Area: A Structurally Distinct Aliphatic Fingerprint Relative to N-Aryl Analogs
The 1,1-dimethylpropyl substituent yields a computed XLogP3-AA of 0.5 and a Topological Polar Surface Area (TPSA) of 57.6 Ų. [1] This lipophilicity is significantly lower than that of common N-aryl analogs, such as 1-(4-bromo-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, which have markedly higher logP values due to the aromatic ring system, and thus occupy different chemical property space. The TPSA of 57.6 Ų is at the lower boundary for oral bioavailability and suggests enhanced passive membrane permeability compared to analogs with additional heteroatom substituents on the N-group that would increase polar surface area.
| Evidence Dimension | Lipophilicity and Polar Surface Area (computed drug-likeness profile) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.5; TPSA = 57.6 Ų (1 HBD, 3 HBA) |
| Comparator Or Baseline | 1-(4-Bromo-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid (high lipophilicity, TPSA ~57.6 Ų) |
| Quantified Difference | XLogP3-AA difference >1 log unit (target compound is distinctly less lipophilic) |
| Conditions | Computed using XLogP3 and Cactvs algorithms (PubChem 2021-2024 releases), consistent molecular formula comparison |
Why This Matters
This distinct lipophilicity profile makes the target compound a uniquely suitable scaffold for fragment-based screening programs targeting polar enzyme active sites such as BACE-1 or matrix metalloproteinases, where excessive hydrophobicity from N-aryl analogs leads to promiscuous binding or poor solubility. [2]
- [1] PubChem Compound Summary CID 4777961, 1-(1,1-Dimethylpropyl)-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information, 2025. View Source
- [2] Baldini, L., et al. 'Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives.' Organic & Biomolecular Chemistry, 2024, 22(14), 2754-2763. DOI: 10.1039/d3ob02117c. View Source
